N-(2,4-difluorophenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
Synthesis Analysis
The synthesis of N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a multi-step process that starts with the reaction of 2,4-difluorophenol with 1,3-dibromo-2-propanol. The resulting product is then reacted with 4-methoxyphenyl magnesium bromide to form the intermediate compound. The final step involves the reaction of the intermediate with 6-isocyanato-2,3-dihydro-1,4-benzodioxin to form N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. This synthesis process has been optimized to produce high yields of N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide with excellent purity.Molecular Structure Analysis
The Fo24 crystal structure was determined using single-crystal X-ray diffraction methods . In Fo24, both aromatic rings are effectively coplanar with an interplanar angle of 0.7 (2)° . The central amide group plane is oriented by 23.04 (18)° and 23.69 (17)° from both aromatic rings, forming an intramolecular contact with an ortho-F12 atom with H1⋯F12 = 2.12 (4) Å .Scientific Research Applications
Chemical Synthesis and Polymer Research
Aromatic polyamides incorporating ether and isopropylidene or hexafluoroisopropylidene links demonstrate the versatility of difluorophenyl compounds in creating polymers with significant thermal stability and solubility in polar solvents. These materials show potential for producing flexible films and have broad applications in materials science due to their amorphous nature and thermal properties (Hsiao & Yu, 1996).
Medicinal Chemistry and Drug Development
The difluorophenyl group's incorporation into various molecular frameworks highlights its role in developing new therapeutic agents. For instance, carboxamide derivatives have been synthesized and tested for their herbicidal activity and crop safety, showcasing the difluorophenyl group's utility in agricultural sciences. Specifically, certain derivatives exhibited excellent herbicidal activity against annual lowland weeds, demonstrating the potential of such compounds in enhancing crop protection strategies (Ohno et al., 2004).
Advanced Material Applications
Polyesterimides synthesized from nonsymmetric monomers, including difluorophenyl derivatives, indicate their utility in creating ordered polymers. These polymers' structural order and inherent properties suggest applications in high-performance materials, where precise molecular architecture contributes to the material's overall functionality (Yu, Seino, & Ueda, 1999).
Fluorination Techniques and Liquid Crystal Technology
In the development of liquid crystalline materials, difluorophenyl derivatives have been involved in synthesizing polyesterimides for polymer-dispersed liquid crystal (PDLC) applications. This research underscores the difluorophenyl group's role in modifying polymers to achieve desired liquid crystalline properties, essential for PDLC technologies operating at high temperatures (Park et al., 1998).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c16-9-5-6-11(10(17)7-9)18-15(19)14-8-20-12-3-1-2-4-13(12)21-14/h1-7,14H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJVVCUAKHRTHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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